Methyl N-(tert-butoxycarbonyl)tryptophylalaninate
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Overview
Description
Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate is a complex organic compound that features an indole moiety Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected indole derivative is then coupled with methyl 2-amino propanoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate can undergo various types of chemical reactions:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indoline derivatives .
Scientific Research Applications
Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its indole moiety, which is known for its biological activity.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It is used in studies related to cell biology and pharmacology due to its potential biological activities.
Mechanism of Action
The mechanism of action of Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 2-[[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]amino]propanoate is unique due to its specific structure, which combines an indole moiety with a tert-butoxycarbonyl-protected amino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
Methyl N-(tert-butoxycarbonyl)tryptophylalaninate is a synthetic compound utilized in various biochemical applications, particularly in peptide synthesis. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed to enhance the stability and solubility of amino acids and peptides during chemical reactions.
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 286.33 g/mol
- CAS Number : 328086-60-8
- Appearance : White to light yellow powder
- Purity : >98% (HPLC)
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂O₄ |
Molecular Weight | 286.33 g/mol |
Appearance | White to light yellow powder |
Purity | >98% (HPLC) |
Melting Point | 111.0 to 115.0 °C |
This compound exhibits biological activity primarily through its interaction with amino acid transport systems. It is believed to be a substrate for various transport mechanisms, facilitating its uptake into cells, which is crucial for its effectiveness in therapeutic applications.
In Vitro Studies
Research has shown that compounds similar to this compound can enter cells via system A transport mechanisms, which are sodium-dependent amino acid transport systems prevalent in mammalian cells. For instance, studies on related compounds demonstrated significant uptake in gliosarcoma cells, indicating potential for cancer treatment applications .
Case Studies and Research Findings
- Amino Acid Transport : A study evaluated the uptake of related compounds in rat gliosarcoma cells, revealing that amino acid transport inhibitors significantly reduced the uptake of these compounds, highlighting their dependence on specific transport systems .
- Peptide Synthesis Applications : this compound is utilized as a building block in peptide synthesis, allowing for the incorporation of tryptophan and alanine residues into larger peptide structures. This property is essential for developing peptides with specific biological activities .
- Therapeutic Potential : The compound's ability to modulate biological pathways through its structural components suggests potential therapeutic applications, particularly in oncology and neurobiology. Further research is needed to elucidate its full range of biological effects and potential clinical applications .
Table 2: Summary of Biological Activities
Activity | Description |
---|---|
Amino Acid Transport | Substrate for system A transport; significant cellular uptake |
Peptide Synthesis | Building block for tryptophan and alanine incorporation |
Therapeutic Applications | Potential use in cancer treatment and neurobiology research |
Properties
CAS No. |
63430-66-0 |
---|---|
Molecular Formula |
C20H27N3O5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C20H27N3O5/c1-12(18(25)27-5)22-17(24)16(23-19(26)28-20(2,3)4)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11-12,16,21H,10H2,1-5H3,(H,22,24)(H,23,26) |
InChI Key |
HZFZVKVJXSPTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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